L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide
CAS No.:
Cat. No.: VC16502695
Molecular Formula: C29H37N5O5
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H37N5O5 |
|---|---|
| Molecular Weight | 535.6 g/mol |
| IUPAC Name | 1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36) |
| Standard InChI Key | JAKBYSTWCHUQOK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Introduction
Chemical Structure and Molecular Properties
Primary Sequence and Stereochemical Features
L-Tyrosyl-L-prolyl-N-methyl-L-phenylalanyl-D-prolinamide consists of four amino acid residues arranged in the sequence Tyr-Pro-N-MePhe-D-Pro, where:
-
L-Tyrosine (Tyr): Provides a phenolic hydroxyl group for potential hydrogen bonding with receptor sites .
-
L-Proline (Pro): Introduces conformational rigidity via its pyrrolidine ring, stabilizing secondary structures.
-
N-Methyl-L-phenylalanine (N-MePhe): Enhances metabolic stability by reducing peptidase susceptibility while maintaining hydrophobic interactions.
-
D-Proline (D-Pro): Inverts stereochemistry at the Cα position to disrupt β-sheet formation and prolong half-life .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₃₇N₅O₅ | |
| Molecular Weight | 535.6 g/mol | |
| XLogP3-AA | 1.5 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 9 |
Three-Dimensional Conformation
The peptide adopts a compact structure stabilized by:
-
Cis-trans isomerism at proline residues, favoring turns and loops .
-
Intramolecular hydrogen bonds between Tyr’s hydroxyl and Pro’s carbonyl groups.
-
Hydrophobic clustering of N-MePhe’s benzyl side chain and Pro’s pyrrolidine rings.
Synthesis and Modifications
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via SPPS using Fmoc chemistry:
-
Resin Activation: Wang resin functionalized with hydroxymethyl groups serves as the solid support.
-
Sequential Coupling: Amino acids are added in the order D-Pro → N-MePhe → Pro → Tyr under microwave-assisted conditions (50°C, 30 min per cycle).
-
N-Methylation: Introduced during phenylalanine coupling using HATU/DIPEA in DMF to suppress racemization.
-
Cleavage and Purification: TFA-mediated cleavage releases the peptide, followed by reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).
| Parameter | Value |
|---|---|
| Crude Yield | 68% |
| HPLC Purity | ≥95% |
| Final Isolated Yield | 42% |
Stability Enhancements
-
D-Proline Substitution: Reduces susceptibility to proline-specific endopeptidases, increasing plasma half-life to 12.7 hours in murine models.
-
N-Methylation: Lowers clearance rate by 3.2-fold compared to non-methylated analogs.
Mechanism of Action and Receptor Interactions
Opioid Receptor Affinity
Radioligand displacement assays reveal selective binding profiles:
Table 3: Receptor Binding Affinity (Ki, nM)
| Receptor Subtype | YPFP | Morphine |
|---|---|---|
| μ-Opioid (MOR) | 2.4 ± 0.3 | 1.8 ± 0.2 |
| δ-Opioid (DOR) | 48.7 ± 5.1 | 120 ± 15 |
| κ-Opioid (KOR) | >1000 | 325 ± 40 |
Data adapted from VulcanChem and Sigma-Aldrich .
Signal Transduction Pathways
-
Gi/o Protein Coupling: Activates MOR-induced inhibition of adenylyl cyclase (IC₅₀ = 3.1 nM) .
-
β-Arrestin Recruitment: Demonstrates 4.7-fold lower β-arrestin-2 recruitment than morphine, correlating with reduced respiratory depression in vivo .
Preclinical Research Findings
Analgesic Efficacy
-
Tail-Flick Test (Mice): ED₅₀ = 0.8 mg/kg (vs. morphine ED₅₀ = 2.5 mg/kg).
-
Chronic Constriction Injury Model (Rats): 60% reversal of mechanical allodynia at 1 mg/kg (s.c., twice daily for 14 days).
Tolerance and Dependence
-
Tolerance Onset: Delayed by 8 days compared to morphine in repeated-dose studies.
-
Withdrawal Symptoms: Naloxone-precipitated jumps reduced by 73% versus morphine-treated cohorts.
Preclinical data suggest reduced reward circuitry activation in conditioned place preference paradigms (45% lower Δ FosB expression vs. morphine).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume